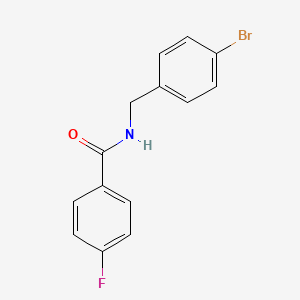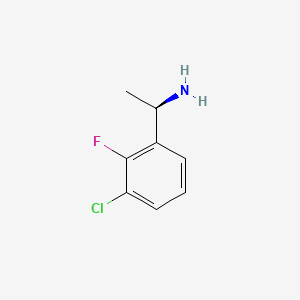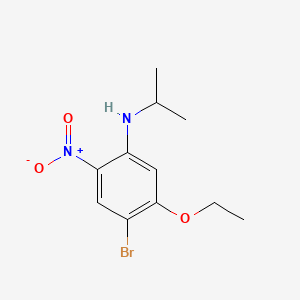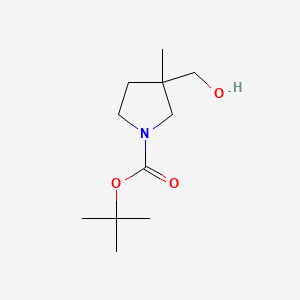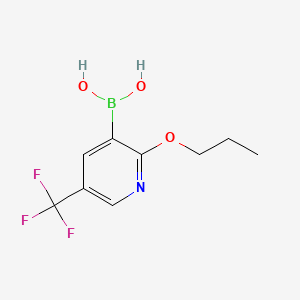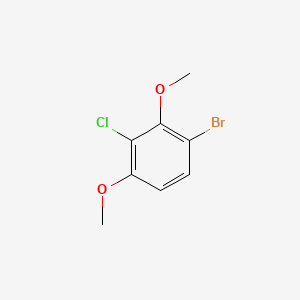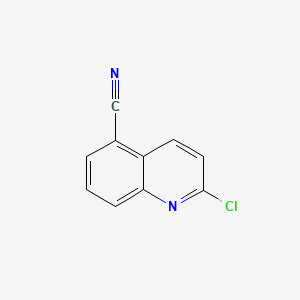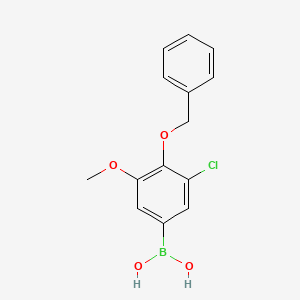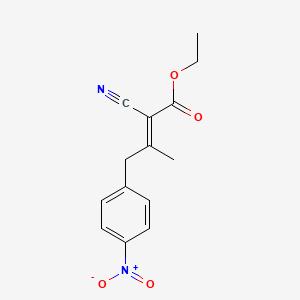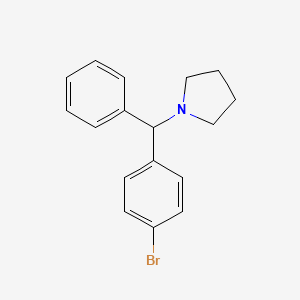
1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine
Vue d'ensemble
Description
“1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine” is a chemical compound with a pyrrolidine ring, which is a five-membered nitrogen heterocycle . It has a molecular formula of C17H18BrN . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Chemical Reactions Analysis
While specific chemical reactions involving “1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine” are not detailed in the retrieved data, pyrrolidine derivatives are known to be employed as intermediates in drug research and development .Physical And Chemical Properties Analysis
The compound has a molecular weight of 316.236 Da . Other specific physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the retrieved data .Applications De Recherche Scientifique
Pyrrolidine in Drug Discovery
- Scientific Field : Medicinal Chemistry .
- Application Summary : Pyrrolidine is a five-membered ring used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
- Methods of Application : The review discusses the synthesis of bioactive molecules characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
- Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Pyrrolidine Core Skeletons in Pharmacology
- Scientific Field : Pharmacology .
- Application Summary : Pyrrolidines, pyrrolidine-alkaloids, and pyrrolidine-based hybrid molecules are present in many natural products and pharmacologically important agents . Their key roles in pharmacotherapy make them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .
- Methods of Application : This review consolidates findings from various investigations encompassing a wide range of important activities exhibited by pyrrolidine derivatives .
- Results or Outcomes : Some pyrrolidine derivatives are known to have antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities, while others have diverse enzyme inhibitory effects .
Pyrrolidine Derivatives as Antibacterial Agents
- Scientific Field : Microbiology .
- Application Summary : Pyrrolidine derivatives have been synthesized and tested for their antibacterial activity against different bacterial strains .
- Methods of Application : The study involved the synthesis of 1,2,4-oxadiazole pyrrolidine derivatives . The antibacterial activity of these compounds was then tested against different bacterial strains .
- Results or Outcomes : The most active compounds were found to be phenyl- and methyl-substituted . These compounds showed significant antibacterial activity, comparable to that of cisplatin .
Pyrrolidine Compounds in Early Drug Discovery
- Scientific Field : Drug Discovery .
- Application Summary : 1-(2-{[(4-bromophenyl)(phenyl)methyl]sulfanyl}ethyl)pyrrolidine hydrochloride is a compound provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
- Methods of Application : This compound is used in early stages of drug discovery, where researchers test its properties and potential applications .
- Results or Outcomes : The specific results or outcomes obtained from the use of this compound in drug discovery are not provided .
Pyrrolidine Derivatives as Antibacterial Agents
- Scientific Field : Microbiology .
- Application Summary : Pyrrolidine derivatives have been synthesized and tested for their antibacterial activity against different bacterial strains .
- Methods of Application : The study involved the synthesis of 1,2,4-oxadiazole pyrrolidine derivatives . The antibacterial activity of these compounds was then tested against different bacterial strains .
- Results or Outcomes : The most active compounds were found to be phenyl- and methyl-substituted . These compounds showed significant antibacterial activity, comparable to that of cisplatin .
Pyrrolidine Compounds in Early Drug Discovery
- Scientific Field : Drug Discovery .
- Application Summary : 1-(2-{[(4-bromophenyl)(phenyl)methyl]sulfanyl}ethyl)pyrrolidine hydrochloride is a compound provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
- Methods of Application : This compound is used in early stages of drug discovery, where researchers test its properties and potential applications .
- Results or Outcomes : The specific results or outcomes obtained from the use of this compound in drug discovery are not provided .
Orientations Futures
Pyrrolidine derivatives, including “1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine”, continue to be of interest in the field of medicinal chemistry due to their presence in many natural products and pharmacologically important agents . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .
Propriétés
IUPAC Name |
1-[(4-bromophenyl)-phenylmethyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN/c18-16-10-8-15(9-11-16)17(19-12-4-5-13-19)14-6-2-1-3-7-14/h1-3,6-11,17H,4-5,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLJXKKHZUELSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682504 | |
| Record name | 1-[(4-Bromophenyl)(phenyl)methyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine | |
CAS RN |
1280786-96-0 | |
| Record name | Pyrrolidine, 1-[(4-bromophenyl)phenylmethyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Bromophenyl)(phenyl)methyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



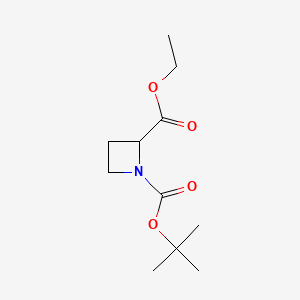
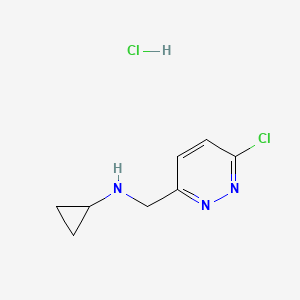
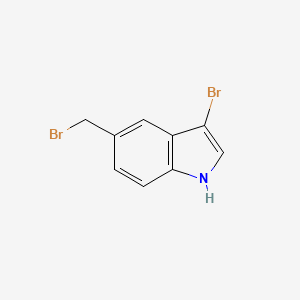
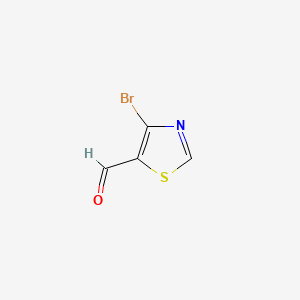
![3,6-Dibromo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B567650.png)
